molecular formula C9H12N2O2 B1457590 1-methyl-4,5,6,7-tetrahydro-1H-indazole-6-carboxylic acid CAS No. 1490736-66-7

1-methyl-4,5,6,7-tetrahydro-1H-indazole-6-carboxylic acid

Cat. No. B1457590
M. Wt: 180.2 g/mol
InChI Key: QJYIDHFECIZGMM-UHFFFAOYSA-N
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Description

1-Methyl-4,5,6,7-tetrahydro-1H-indazole-6-carboxylic acid is a chemical compound with the empirical formula C9H12N2O2 . It is a heterocyclic compound, which means it contains atoms of at least two different elements as part of its ring structure .


Synthesis Analysis

The synthesis of 1H-indazoles, including 1-methyl-4,5,6,7-tetrahydro-1H-indazole-6-carboxylic acid, often involves two steps . The first step is the condensation of isopropyl acetoacetate with aromatic aldehydes in the presence of methylamine in ethanol, yielding cyclic β-keto esters . These are then treated with hydrazine hydrate in ethanol under reflux to give the final indazole compounds .


Molecular Structure Analysis

The molecular structure of 1-methyl-4,5,6,7-tetrahydro-1H-indazole-6-carboxylic acid has been confirmed through various spectroscopic techniques, including 1H, 13C NMR, and IR spectra . HMBC, HSQC, COSY, and NOESY spectra of representative compounds have also been studied .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1-methyl-4,5,6,7-tetrahydro-1H-indazole-6-carboxylic acid are condensation and cyclization . Dehydration occurs faster than cyclization, and the cyclic intermediates formed in the reaction course are unstable and easily undergo amido-imidol tautomerism, yielding stable 1H-indazoles .

Scientific Research Applications

Anti-Inflammatory Agents

Indazole derivatives, including the 1-methyl-4,5,6,7-tetrahydro-1H-indazole-6-carboxylic acid, have been studied for their potential as anti-inflammatory agents. These compounds have shown promise in in vivo models such as Freund’s adjuvant-induced arthritis and carrageenan-induced edema . Their mechanism often involves the inhibition of cyclo-oxygenase-2 (COX-2), reducing the production of pro-inflammatory mediators like prostaglandin E2 (PGE2) and tumor necrosis factor-alpha (TNF-α) .

Antimicrobial Activity

The indazole nucleus is a component in compounds that exhibit antimicrobial properties. Research has indicated that certain indazole derivatives can be effective against a range of microbial pathogens, potentially offering new avenues for the treatment of infectious diseases .

Anti-Cancer Properties

Indazole derivatives have been evaluated for their antiproliferative activities against various tumor cell lines. N-phenyl-1H-indazole-1-carboxamides, for instance, have been prepared and tested in vitro for their ability to inhibit the growth of cancer cells, showing promising results .

Hypoglycemic Effects

Some indazole compounds have been associated with hypoglycemic activity, suggesting potential applications in the management of diabetes. These compounds may influence glucose metabolism, offering a basis for developing new therapeutic agents .

Antiprotozoal Activity

Indazole derivatives have also been explored for their antiprotozoal effects. This includes potential treatments for diseases caused by protozoan parasites, which remain a significant health challenge in many parts of the world .

Antihypertensive Applications

The structural diversity of indazole nuclei has led to the investigation of their use in antihypertensive drugs. These compounds may affect vascular smooth muscle function or influence the renin-angiotensin system, which regulates blood pressure .

Neuroprotective Effects

Research into indazole derivatives has included their potential neuroprotective effects. These compounds may offer protective benefits against neurodegenerative diseases or acute neurological injuries by modulating various cellular pathways .

Material Science Applications

While not directly related to the indazole’s biological properties, its derivatives, including the 1-methyl variant, can serve as heterocyclic building blocks in material science. They can be used in the synthesis of complex organic molecules, which may have applications in creating new materials or chemical sensors .

properties

IUPAC Name

1-methyl-4,5,6,7-tetrahydroindazole-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-11-8-4-6(9(12)13)2-3-7(8)5-10-11/h5-6H,2-4H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJYIDHFECIZGMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(CCC(C2)C(=O)O)C=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-methyl-4,5,6,7-tetrahydro-1H-indazole-6-carboxylic acid

CAS RN

1490736-66-7
Record name 1-methyl-4,5,6,7-tetrahydro-1H-indazole-6-carboxylic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-methyl-4,5,6,7-tetrahydro-1H-indazole-6-carboxylic acid
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1-methyl-4,5,6,7-tetrahydro-1H-indazole-6-carboxylic acid
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1-methyl-4,5,6,7-tetrahydro-1H-indazole-6-carboxylic acid
Reactant of Route 5
1-methyl-4,5,6,7-tetrahydro-1H-indazole-6-carboxylic acid
Reactant of Route 6
1-methyl-4,5,6,7-tetrahydro-1H-indazole-6-carboxylic acid

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